

# An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole

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## Compound of Interest

**Compound Name:** 2-Chloro-5-(trifluoromethoxy)anisole

**CAS No.:** 1260893-33-1

**Cat. No.:** B1424234

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## Introduction: A Versatile Building Block in Modern Chemistry

**2-Chloro-5-(trifluoromethoxy)anisole**, with the CAS number 1260893-33-1, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, imparts a distinct combination of physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules. The presence of the trifluoromethoxy (-OCF<sub>3</sub>) group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **2-Chloro-5-(trifluoromethoxy)anisole**, offering a technical resource for researchers and developers.

## Physicochemical and Structural Properties

A clear understanding of the physical and chemical characteristics of **2-Chloro-5-(trifluoromethoxy)anisole** is fundamental to its application in synthesis and product development.

Property	Value	Source
CAS Number	1260893-33-1	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClF <sub>3</sub> O <sub>2</sub>	
Molecular Weight	226.58 g/mol	
IUPAC Name	1-chloro-2-methoxy-4-(trifluoromethoxy)benzene	
Physical Form	Liquid	
Purity	Typically ≥97%	
Storage Temperature	2-8°C, sealed in dry conditions	

Structural Diagram:

Caption: Chemical structure of **2-Chloro-5-(trifluoromethoxy)anisole**.

## Synthesis Strategies: A Plausible Approach

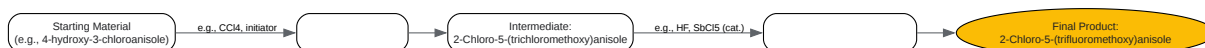
While specific, detailed synthetic protocols for **2-Chloro-5-(trifluoromethoxy)anisole** are not readily available in peer-reviewed literature, a logical synthetic route can be devised based on established methodologies for analogous compounds, particularly the synthesis of trifluoromethoxybenzenes.<sup>[2][3][4]</sup> A common strategy involves the formation of a trichloromethoxy intermediate followed by a halogen exchange (Halex) reaction.

A plausible synthetic pathway would likely start from a suitably substituted anisole or phenol precursor. The key steps would involve:

- Chlorination of the aromatic ring: Introduction of the chlorine atom at the desired position.

- Formation of a trichloromethoxy group: This is often achieved through chlorination of the corresponding methoxy group.
- Fluorination: The final step involves the conversion of the trichloromethoxy group to the trifluoromethoxy group using a suitable fluorinating agent.

Hypothetical Synthesis Workflow:



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Caption: A plausible synthetic workflow for **2-Chloro-5-(trifluoromethoxy)anisole**.

Experimental Considerations:

- Starting Material Selection: The choice of the initial substrate is critical for achieving the desired substitution pattern. A precursor already containing the chloro and methoxy groups in the correct orientation would be ideal.
- Chlorination: The chlorination of the methoxy group to a trichloromethoxy group typically requires harsh conditions and the use of reagents like chlorine gas in the presence of a radical initiator.[3]
- Fluorination: The halogen exchange reaction to form the trifluoromethoxy group is often carried out using anhydrous hydrogen fluoride (HF) with a catalyst such as antimony pentachloride (SbCl<sub>5</sub>).[2] This step requires specialized equipment due to the corrosive and hazardous nature of HF.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **2-Chloro-5-(trifluoromethoxy)anisole** are not widely published, its key spectroscopic features can be predicted based on its structure.

<sup>1</sup>H NMR:

- The aromatic region would likely show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.
- A singlet corresponding to the three protons of the methoxy group (-OCH<sub>3</sub>) would be expected, likely in the range of 3.8-4.0 ppm.

#### <sup>13</sup>C NMR:

- The spectrum would display eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.

#### <sup>19</sup>F NMR:

- A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

#### Mass Spectrometry:

- The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
- Common fragmentation pathways would likely involve the loss of a methyl radical (-CH<sub>3</sub>) from the methoxy group and cleavage of the C-O bonds.

#### Infrared (IR) Spectroscopy:

- Characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching for the ether linkages.[5][6] The strong C-F stretching vibrations of the trifluoromethoxy group would also be a prominent feature.

## Applications in Research and Development

The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key pharmacological properties.[1]

### Key Advantages of the Trifluoromethoxy Group:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to improved drug half-life.
- **Lipophilicity:** The  $-OCF_3$  group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
- **Electronic Effects:** As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups and alter the electronic properties of the aromatic ring, potentially improving target binding.

Given these properties, **2-Chloro-5-(trifluoromethoxy)anisole** is a valuable building block for the synthesis of novel:

- **Pharmaceuticals:** As an intermediate for creating more complex active pharmaceutical ingredients (APIs) where enhanced metabolic stability and membrane permeability are desired.
- **Agrochemicals:** In the development of new pesticides and herbicides, where the trifluoromethyl and related groups are known to contribute to bioactivity.<sup>[7][8]</sup>
- **Functional Materials:** In the synthesis of specialty polymers and other materials where its unique electronic and physical properties can be exploited.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Chloro-5-(trifluoromethoxy)anisole** is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound.

### General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**2-Chloro-5-(trifluoromethoxy)anisole** represents a modern and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its value is largely derived from the presence of the trifluoromethoxy group, a key pharmacophore in contemporary drug design. While detailed experimental data for this specific compound is emerging, a solid understanding of its properties and likely synthetic routes can be established from the well-documented chemistry of related fluorinated and chlorinated aromatic compounds. As the demand for advanced chemical entities continues to grow, the importance of building blocks like **2-Chloro-5-(trifluoromethoxy)anisole** is set to increase, making it a compound of considerable interest for innovative synthesis and discovery.

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